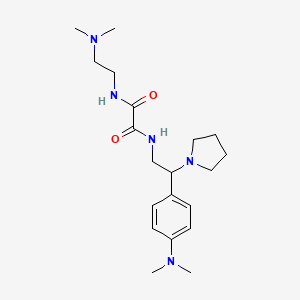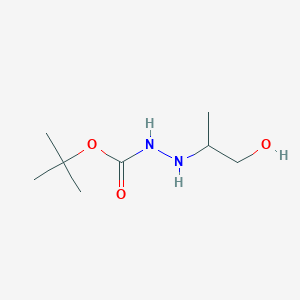
Tert-butyl 2-(1-hydroxypropan-2-yl)hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(1-hydroxypropan-2-yl)hydrazinecarboxylate is a chemical compound with the CAS Number: 1785760-44-2 . It has a molecular weight of 190.24 and its IUPAC name is tert-butyl 2- (1-hydroxypropan-2-yl)hydrazine-1-carboxylate . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18N2O3/c1-6(5-11)9-10-7(12)13-8(2,3)4/h6,9,11H,5H2,1-4H3,(H,10,12) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Potential Mcl-1 Antagonists
A study focused on the synthesis and characterization of (E)-tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate and its derivatives as possible Mcl-1 antagonists. These compounds were identified using spectral data analysis and theoretical studies, including molecular electrostatic potential surface (MEPS) and frontier molecular orbital (FMO) analysis, to predict their biological target. The research highlighted their moderate potency against the Mcl-1 enzyme, indicating their potential application in developing novel therapeutic agents (Bhat et al., 2019).
Mechanistic Studies in Organic Synthesis
Another application involves the unexpected cleavage of C–S bond during the hydrazination of specific nicotinate derivatives. This research provided insights into the mechanistic pathways, supported by kinetic and computational DFT studies, highlighting the versatility of these compounds in organic synthesis and the potential for discovering novel reaction pathways (Nordin et al., 2016).
Development of Fluorescent Sensors
Research on hydroxypyrazole-based ligands, including tert-butyl 2-[1-[3-(4-cianophenyl)-5-hydroxy-1-phenyl-1H-pyrazol-4-yl]ethylidene]hydrazinecarboxylate, demonstrated their application as fluorescent sensors for Zn(II) ions. These studies revealed the compounds' ability to coordinate Zn(II) ions with significant Stokes shifts in emission spectra, indicating their use in developing sensitive and selective sensors for metal ions (Formica et al., 2018).
Scalable Synthesis for Chemical Research
The scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction showcases another application. This synthesis process represents a significant improvement over previous methods in terms of scalability, yield, safety, and cost, underscoring the role of these compounds in facilitating efficient and safer chemical syntheses (Bunker et al., 2011).
Catalyst Development in Organic Reactions
A study on iron(III) and cobalt(III) complexes with both tautomeric forms of aroylhydrazone ligands highlights their application as catalysts in the microwave-assisted oxidation of alcohols. This research demonstrates the potential of these complexes in catalyzing efficient and selective synthesis of ketones, contributing to advancements in green chemistry and catalysis (Sutradhar et al., 2016).
Eigenschaften
IUPAC Name |
tert-butyl N-(1-hydroxypropan-2-ylamino)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-6(5-11)9-10-7(12)13-8(2,3)4/h6,9,11H,5H2,1-4H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGJJWBOBPWDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate](/img/structure/B2750004.png)
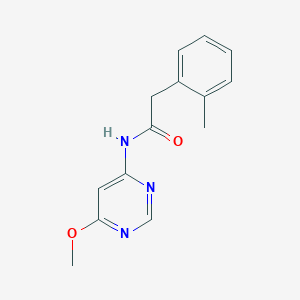

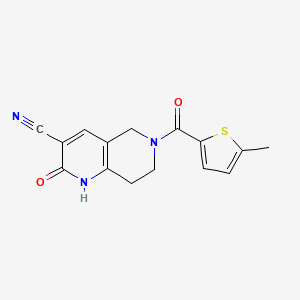
![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2750011.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2750012.png)
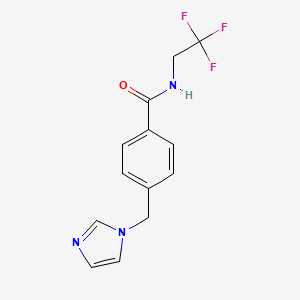
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B2750016.png)

![2-(tert-butyl)-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2750020.png)

![N-[2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethyl]prop-2-enamide](/img/structure/B2750023.png)
